1,1-Diphenyl-5-piperidin-1-ylpent-3-yn-1-ol
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Overview
Description
1,1-Diphenyl-5-piperidin-1-ylpent-3-yn-1-ol is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a piperidine ring, two phenyl groups, and a pentyn-1-ol chain. Its molecular formula is C23H25NO, and it has a molecular weight of 331.45 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diphenyl-5-piperidin-1-ylpent-3-yn-1-ol typically involves the following steps:
Formation of the Alkyne Intermediate: The initial step involves the preparation of an alkyne intermediate through a reaction between a suitable alkyne precursor and a halogenated compound.
Addition of Piperidine: The alkyne intermediate is then reacted with piperidine under basic conditions to form the piperidinyl-substituted alkyne.
Hydroxylation: The final step involves the hydroxylation of the alkyne to introduce the hydroxyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1,1-Diphenyl-5-piperidin-1-ylpent-3-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to form an alkene or alkane.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
1,1-Diphenyl-5-piperidin-1-ylpent-3-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1-Diphenyl-5-piperidin-1-ylpent-3-yn-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence various signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar Compounds
1,1-Diphenyl-3-(piperidin-1-yl)propan-1-ol: An analog with a similar structure but different chain length.
1,1-Diphenyl-5-(morpholin-4-yl)pent-3-yn-1-ol: A compound with a morpholine ring instead of piperidine.
Uniqueness
1,1-Diphenyl-5-piperidin-1-ylpent-3-yn-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research applications .
Properties
CAS No. |
95133-25-8 |
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Molecular Formula |
C22H25NO |
Molecular Weight |
319.4g/mol |
IUPAC Name |
1,1-diphenyl-5-piperidin-1-ylpent-3-yn-1-ol |
InChI |
InChI=1S/C22H25NO/c24-22(20-12-4-1-5-13-20,21-14-6-2-7-15-21)16-8-11-19-23-17-9-3-10-18-23/h1-2,4-7,12-15,24H,3,9-10,16-19H2 |
InChI Key |
WJNKFUZWBNENLV-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC#CCC(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Canonical SMILES |
C1CCN(CC1)CC#CCC(C2=CC=CC=C2)(C3=CC=CC=C3)O |
solubility |
47.9 [ug/mL] |
Origin of Product |
United States |
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